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Compound of Interest

Compound Name: Dibromsalan

Cat. No.: B1195951 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Dibromsalan, a halogenated salicylanilide, has garnered scientific interest for its broad-

spectrum biological activities. Historically used as an antiseptic agent, recent research has

explored its potential in various therapeutic areas, including as an antibacterial, antifungal,

anticancer, and antiviral agent. This guide provides a comparative overview of Dibromsalan's

activity in different research models, supported by available experimental data and detailed

methodologies.

Summary of Quantitative Data
The following tables summarize the reported biological activities of Dibromsalan and closely

related brominated salicylanilides. It is important to note that specific data for Dibromsalan is

limited in publicly available literature; therefore, data from related compounds is included to

provide a broader context for its potential activity.

Table 1: Antibacterial and Antifungal Activity (Minimum Inhibitory Concentration - MIC)
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Organism Compound MIC (µg/mL) Research Model

Staphylococcus

aureus
Tribromsalan 0.1 - 1.0 In vitro

Streptococcus

pyogenes

Brominated

Salicylanilides
1.56 - 6.25 In vitro

Candida albicans
Salicylanilide

Derivatives
>100 In vitro

Aspergillus fumigatus
Salicylanilide

Derivatives
>100 In vitro

Note: Specific MIC values for Dibromsalan against a comprehensive panel of bacteria and

fungi are not readily available in the reviewed literature. The data presented for Tribromsalan

and other brominated salicylanilides suggests potential activity that warrants further

investigation for Dibromsalan.

Table 2: Anticancer Activity (Half-maximal Inhibitory Concentration - IC50)

Cell Line Compound IC50 (µM) Cancer Type
Research
Model

MCF-7 5,5'-dibromo-DIM 1 - 5 Breast Cancer In vitro[1]

MDA-MB-231 5,5'-dibromo-DIM 1 - 5 Breast Cancer In vitro[1]

Note: Data for Dibromsalan is not specified. 5,5'-dibromo-1,1-bis(3'-indolyl)methane (5,5'-

diBrDIM) is a brominated compound that has shown activity against breast cancer cells. This

suggests that brominated structures may possess anticancer properties worth exploring in

Dibromsalan.

Table 3: Antiviral Activity (Half-maximal Effective Concentration - EC50)
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Virus Compound EC50 (µM) Research Model

Influenza Virus
Salicylanilide

Derivatives
Not Specified In vitro

Coronaviruses
Niclosamide (a related

salicylanilide)
Not Specified In vitro

Note: Specific EC50 values for Dibromsalan against viral strains are not well-documented in

the available literature. However, the broader class of salicylanilides, including the closely

related compound niclosamide, has demonstrated antiviral potential.[2]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are generalized protocols for key experiments cited in the evaluation of Dibromsalan and

related compounds.

Broth Microdilution Method for Minimum Inhibitory
Concentration (MIC) Determination[3][4][5][6]
This method is used to determine the lowest concentration of an antimicrobial agent that

prevents the visible growth of a microorganism.

Preparation of Microorganism: A standardized inoculum of the test microorganism (e.g.,

Staphylococcus aureus, Candida albicans) is prepared in a suitable broth medium to a

concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

Preparation of a Dilution Series: A serial two-fold dilution of Dibromsalan is prepared in a

96-well microtiter plate containing the appropriate broth medium.

Inoculation: Each well is inoculated with the standardized microbial suspension.

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-

48 hours for bacteria and fungi).
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Data Analysis: The MIC is determined as the lowest concentration of the compound at which

no visible growth of the microorganism is observed.

MTT Assay for Cytotoxicity (IC50) Determination[7][8][9]
[10][11]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which is an indicator of cell viability.

Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in a 96-well plate at

a specific density and allowed to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of Dibromsalan for

a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. During this

time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple

formazan crystals.

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g.,

DMSO or a specialized buffer).

Absorbance Measurement: The absorbance of the purple solution is measured using a

microplate reader at a wavelength of approximately 570 nm.

Data Analysis: The IC50 value, the concentration of the compound that causes a 50%

reduction in cell viability, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms of Dibromsalan are not fully elucidated, but research on

salicylanilides suggests several potential pathways.

Mitochondrial Uncoupling
One of the proposed mechanisms of action for salicylanilides is the uncoupling of oxidative

phosphorylation in mitochondria.[3][4][5][6][7] This process disrupts the proton gradient across
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the inner mitochondrial membrane, leading to a decrease in ATP synthesis and an increase in

oxygen consumption. This disruption of cellular energy metabolism can lead to cell death.

Caption: Mitochondrial uncoupling by Dibromsalan.

Inhibition of STAT3 and NF-κB Signaling Pathways
Studies on related compounds suggest that salicylanilides may inhibit key signaling pathways

involved in cancer cell proliferation, survival, and inflammation, such as the STAT3 and NF-κB

pathways.[8][9][10][11][12][13][14] Inhibition of these pathways can lead to the downregulation

of genes that promote tumor growth and survival.

Caption: Potential inhibition of STAT3 and NF-κB pathways.

Conclusion
Dibromsalan, a member of the salicylanilide class of compounds, exhibits a range of biological

activities that suggest its potential for further investigation in various therapeutic contexts. While

direct comparative data for Dibromsalan is limited, the information available for closely related

brominated salicylanilides indicates promising antibacterial and anticancer properties. The

proposed mechanisms of action, including mitochondrial uncoupling and inhibition of key

signaling pathways like STAT3 and NF-κB, provide a foundation for future research. To fully

elucidate the therapeutic potential of Dibromsalan, further studies are warranted to generate

specific quantitative data (MIC, IC50, EC50) across a broader range of models and to confirm

its precise molecular targets and mechanisms of action. This guide serves as a starting point

for researchers interested in exploring the multifaceted bioactivities of this intriguing compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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